molecular formula C22H29N3O4S B254029 N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

Numéro de catalogue B254029
Poids moléculaire: 431.6 g/mol
Clé InChI: IDOFQPRNASJGTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide, also known as BRL-15572, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is a selective antagonist of the orexin receptor 1 (OX1R), which is a G-protein coupled receptor that plays a crucial role in regulating wakefulness and arousal.

Applications De Recherche Scientifique

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide has been studied extensively for its potential use in various scientific research applications, including neuropharmacology, sleep research, and drug development. As a selective antagonist of the OX1R, this compound has been shown to inhibit the wake-promoting effects of orexin-A, which is a neuropeptide that binds to the OX1R and OX2R. This compound has been used in several animal studies to investigate the role of orexin signaling in sleep-wake regulation, as well as in the development of novel therapeutics for sleep disorders.

Mécanisme D'action

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide acts as a selective antagonist of the OX1R, which is a G-protein coupled receptor that is primarily expressed in the lateral hypothalamus. When orexin-A binds to the OX1R, it activates a signaling pathway that promotes wakefulness and arousal. By blocking the binding of orexin-A to the OX1R, this compound inhibits this signaling pathway and reduces wakefulness and arousal.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of orexin-A-induced cAMP production, the reduction of wakefulness and arousal in animal models, and the modulation of sleep architecture. This compound has also been shown to have a high selectivity for the OX1R over the OX2R, which may reduce the potential for off-target effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its high selectivity for the OX1R, which allows for specific targeting of this receptor without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other orexin receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.

Orientations Futures

There are several potential future directions for research on N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide, including the investigation of its effects on other physiological and behavioral processes, the development of more potent and selective orexin receptor antagonists, and the clinical testing of these compounds for the treatment of sleep disorders and other conditions. Additionally, further studies on the mechanism of action of this compound and other orexin receptor antagonists may provide insights into the regulation of sleep-wake cycles and the development of novel therapeutics.

Méthodes De Synthèse

The synthesis of N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide involves several steps, including the reaction of 4-(dimethylamino)phenylpiperidin-1-ylmethanol with 1,3-benzodioxole-5-sulfonyl chloride in the presence of a base, followed by purification using column chromatography. This method has been described in detail in several research articles, and the yield and purity of the final product have been optimized through various modifications.

Propriétés

Formule moléculaire

C22H29N3O4S

Poids moléculaire

431.6 g/mol

Nom IUPAC

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C22H29N3O4S/c1-24(2)18-8-6-17(7-9-18)20(25-12-4-3-5-13-25)15-23-30(26,27)19-10-11-21-22(14-19)29-16-28-21/h6-11,14,20,23H,3-5,12-13,15-16H2,1-2H3

Clé InChI

IDOFQPRNASJGTP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

SMILES canonique

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.